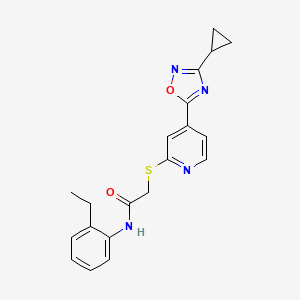
2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H20N4O2S and its molecular weight is 380.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide is a novel chemical entity that belongs to the class of thioacetamides and oxadiazoles. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure and Properties
The molecular structure of this compound features a cyclopropyl group attached to an oxadiazole ring and a pyridine moiety, contributing to its unique biological properties. The IUPAC name highlights the functional groups that may influence its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄OS |
| Molecular Weight | 302.39 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins involved in critical biochemical pathways.
Key Mechanisms:
- Enzyme Interaction : The compound acts as a hydrogen bond acceptor due to the presence of nitrogen and oxygen in the oxadiazole ring, facilitating interactions with enzymes that play roles in metabolic pathways and oxidative stress responses.
- Cell Signaling Modulation : It influences cell signaling pathways associated with inflammation and oxidative stress, potentially modulating gene expression through interactions with transcription factors.
- Antimicrobial Activity : Compounds containing oxadiazole cores have been documented to exhibit anti-infective properties against various pathogens, including bacteria and viruses .
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit bacterial growth effectively, suggesting potential for use in treating infections.
Anticancer Potential
Compounds similar to this compound have been evaluated for their anticancer properties. In vitro studies demonstrate that they can induce apoptosis in cancer cells by disrupting mitochondrial function and altering cell cycle progression .
Case Studies
- Anticancer Activity : A study involving a related oxadiazole derivative showed IC50 values indicating potent cytotoxicity against various cancer cell lines (e.g., HT29 colon cancer cells), with mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : In another investigation, compounds derived from the oxadiazole framework exhibited significant inhibition of both Gram-positive and Gram-negative bacteria, demonstrating their potential as new antibiotic agents .
Propriétés
IUPAC Name |
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-2-13-5-3-4-6-16(13)22-17(25)12-27-18-11-15(9-10-21-18)20-23-19(24-26-20)14-7-8-14/h3-6,9-11,14H,2,7-8,12H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOJREIXIXQKHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













